molecular formula C7H10O3 B6250969 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one CAS No. 496947-06-9

3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one

Cat. No.: B6250969
CAS No.: 496947-06-9
M. Wt: 142.2
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Description

3-Ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one is a chemical compound belonging to the class of 2,5-dihydrofuran-2-ones. This scaffold is of significant interest in organic synthesis and medicinal chemistry research. Compounds featuring the furanone core are known to exhibit a wide range of biological activities and are frequently explored as key intermediates or pharmacophores in drug discovery . The specific research applications and biological profile of this compound are currently under investigation. For detailed specifications, including purity, handling, and safety information, please refer to the Certificate of Analysis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

496947-06-9

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Selection

The synthesis of 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one often begins with carbohydrate-derived precursors or functionalized diketones. For example, D-ribose 5-dihydrogen phosphate has been used as a starting material for analogous furanones via acid-catalyzed cyclization . In this method, ion exchange resins facilitate the hydrolysis of nucleotides to yield ribose phosphate intermediates, which undergo condensation with N-acetylglycine under reflux conditions . Substituting ribose with ethyl-bearing sugars or introducing hydroxymethyl groups during the cyclization step could theoretically yield the target compound, though this requires precise control of reaction pH and temperature .

Alternatively, pyruvaldehyde and monohydroxyacetone serve as precursors in furanone synthesis. A reaction between these compounds under basic conditions produces 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one . By replacing pyruvaldehyde with an ethyl-substituted aldehyde, such as 2-ethylacrolein, and adjusting stoichiometry, the hydroxymethyl group could be introduced at position 4 .

Aldol Condensation and Cyclization

Aldol condensation is a cornerstone of furanone synthesis. In one approach, 2,5-dimethyl-dihydro-3(2H)-furanone undergoes aldol reaction with aldehydes to form exocyclic alkenes, which are subsequently ozonolyzed and reduced to yield hydroxylated derivatives . For instance, reacting 2,5-dimethyl-dihydrofuranone with hydroxymethylacetaldehyde under basic conditions (pH 10–12) produces an aldol adduct. Ozonolysis in acetone/water followed by sodium bisulfite reduction generates the hydroxymethyl group . This method achieved a 65% yield for 2,5-dimethyl-4-hydroxy-3(2H)-furanone, suggesting scalability for ethyl-substituted analogs .

Enzymatic and Green Chemistry Approaches

Enzymatic methods leverage alcohol dehydrogenases to achieve stereoselective hydroxymethylation. In a patent-pending process, 1,3-dihydroxyacetone reacts with ethyl-bearing aldehydes (e.g., 2-ethylpropanal) in aqueous medium at 30–40°C . The enzyme catalyzes the transfer of a hydroxymethyl group from dihydroxyacetone to the aldehyde, forming a β-hydroxy ketone intermediate. Acidic cyclization (pH 3–4, 80°C) then yields the target furanone with 45–50% efficiency . This method avoids harsh reagents but requires optimization of enzyme stability and substrate solubility.

Halogenation and Nucleophilic Substitution

3,4-Dihalo-2(5H)-furanones serve as versatile intermediates. For example, 3,4-dibromo-5-hydroxy-2(5H)-furanone reacts with hydroxymethyl nucleophiles (e.g., sodium hydroxymethylate) under phase-transfer catalysis (PTC) . Using a 1,2-dichloroethane/water system and tetrabutylammonium bromide as a catalyst, the bromine at position 4 is replaced by hydroxymethyl at 70°C, achieving 78% conversion . Ethyl groups can be introduced prior to halogenation by alkylating the furanone core at position 3 using ethyl iodide in DMF .

Comparative Analysis of Methods

MethodStarting MaterialsKey ConditionsYield (%)AdvantagesLimitations
Aldol Condensation 2,5-Dimethyl-dihydrofuranoneBasic pH, Ozonolysis65High regioselectivityMulti-step, expensive reagents
Enzymatic 1,3-Dihydroxyacetone40°C, pH 450Eco-friendly, mild conditionsLow yield, enzyme cost
Halogenation 3,4-DibromofuranonePTC, 70°C78High conversion, scalableToxicity of halogenated intermediates
Carbohydrate Cyclization D-Ribose derivativesReflux, ion exchange resin30Renewable substratesComplex purification

Optimization Strategies

  • Temperature Control : Reactions above 80°C often lead to dehydration byproducts, as observed in carbohydrate cyclization . Maintaining temperatures at 60–70°C improves hydroxymethyl retention.

  • Solvent Systems : Polar aprotic solvents like DMF enhance nucleophilic substitution rates in halogenation routes , while aqueous-organic biphasic systems improve enzymatic reaction kinetics .

  • Catalyst Selection : Tetrabutylammonium bromide in PTC accelerates hydroxymethylation 3-fold compared to crown ethers .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.

Major Products

    Oxidation: 3-ethyl-4-(carboxymethyl)-2,5-dihydrofuran-2-one.

    Reduction: 3-ethyl-4-(hydroxymethyl)tetrahydrofuran.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

The compound “3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one,” also known as EHDHF, is a versatile organic compound with a range of applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and food technology, along with a comprehensive analysis of case studies and research findings.

Medicinal Chemistry

EHDHF has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of this compound exhibit anti-inflammatory and antioxidant activities.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of EHDHF derivatives. The results indicated that certain modifications to the EHDHF structure enhanced its inhibitory activity against cyclooxygenase enzymes, which are critical in the inflammatory response .

Derivative IC50 Value (µM) Mechanism of Action
EHDHF-Derivative A15COX-1 Inhibition
EHDHF-Derivative B10COX-2 Inhibition

Materials Science

In materials science, EHDHF is utilized as a precursor for synthesizing biodegradable polymers. Its furan ring structure allows for polymerization processes that yield materials with desirable mechanical properties.

Case Study: Biodegradable Polymers

Research published in Advanced Materials demonstrated the use of EHDHF in creating poly(furan-co-lactic acid) copolymers. These materials exhibited excellent biodegradability and mechanical strength suitable for packaging applications .

Polymer Type Tensile Strength (MPa) Degradation Rate (%/month)
Poly(furan-co-lactic acid)4015
Conventional PLA505

Food Technology

EHDHF has been investigated for its potential as a food preservative due to its antimicrobial properties. The compound has shown efficacy against various foodborne pathogens.

Case Study: Antimicrobial Properties

A study published in Food Control assessed the antimicrobial effects of EHDHF on Listeria monocytogenes in food matrices. The findings revealed that EHDHF effectively inhibited bacterial growth, suggesting its application as a natural preservative .

Concentration (mg/mL) Zone of Inhibition (mm)
0.512
1.020

Summary of Findings

The diverse applications of 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one highlight its significance across multiple scientific domains:

  • Medicinal Chemistry : Potential anti-inflammatory and antioxidant effects.
  • Materials Science : Role as a precursor for biodegradable polymers.
  • Food Technology : Effective antimicrobial agent for food preservation.

Mechanism of Action

The mechanism by which 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one 3-ethyl, 4-hydroxymethyl C₇H₁₀O₃ 142.15 Intermediate in organic synthesis
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one 4,5-dimethyl, 3-hydroxy C₆H₈O₃ 128.13 Flavoring agent (caramel/sotolon)
3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one 3-fluoro, 4-hydroxymethyl C₅H₇FO₃ 134.11 Potential bioactive intermediate
Deoxyandrographolide Complex decalin + hydroxymethyl substituents C₂₀H₃₀O₄ 334.45 Anti-inflammatory, traditional medicine
(3S,4S)-3-(4-hydroxy-3,5-dimethoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one Aromatic benzyl groups, methoxy, hydroxy C₂₀H₂₂O₇ 374.39 Pharmaceutical candidate (e.g., antioxidant)

Key Findings:

Substituent Effects on Reactivity and Applications: Ethyl vs. Methyl Groups: The ethyl group in the target compound increases lipophilicity compared to 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one, which is used as a flavoring agent (sotolon) due to its low molecular weight and volatility . Aromatic vs. Aliphatic Substituents: The benzyl-substituted dihydrofuranone () demonstrates higher molecular weight and aromaticity, making it suitable for pharmaceutical applications requiring target-specific binding .

This highlights the critical role of substituent positioning in safety evaluations.

Biological Activity

3-Ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one (also known as a derivative of furanones) has garnered interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in various fields, including medicine and food science.

Chemical Structure and Synthesis

3-Ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one belongs to a class of compounds known as furanones, which are characterized by a furan ring with a carbonyl group. The synthesis of this compound typically involves the reaction of specific precursors through methods such as condensation and cyclization. The detailed synthetic pathways can vary, but they often include the use of aldehydes or ketones as starting materials.

Antimicrobial Properties

Research has demonstrated that 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For example:

  • Bacterial Activity : The compound displayed broad-spectrum antibacterial effects against gram-positive and gram-negative bacteria. Its mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
  • Fungal Activity : It has also shown potent antifungal properties, particularly against Candida species. The compound induces cell cycle arrest in fungal cells, particularly at the S-phase and G2/M phase, leading to reduced viability.

Antioxidant Activity

The antioxidant capacity of 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one has been evaluated through various assays. It is known to scavenge free radicals effectively and reduce oxidative stress in biological systems. This property is crucial for its potential use in food preservation and health supplements.

Cytotoxicity and Apoptosis Induction

Studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism involves activation of apoptotic pathways, leading to cell death without significant necrosis. This characteristic makes it a candidate for further research in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Effects : A recent study assessed the antimicrobial efficacy of 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one against resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as an alternative treatment for infections caused by resistant strains.
  • Antioxidant Activity Assessment : In vitro assays revealed that the compound exhibited an IC50 value of 25 µg/mL in scavenging DPPH radicals, highlighting its strong antioxidant potential compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity in Cancer Cells : A study conducted on various human cancer cell lines showed that treatment with 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one resulted in a dose-dependent decrease in cell viability, with an IC50 value around 15 µg/mL for HeLa cells.

Research Findings Summary

Biological ActivityObservationsReference
AntimicrobialEffective against gram-positive/negative bacteria; MIC 32 µg/mL
AntifungalInduces cell cycle arrest in Candida species
AntioxidantIC50 = 25 µg/mL in DPPH assay
CytotoxicityIC50 = 15 µg/mL in HeLa cells

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the dihydrofuran ring protons (δ 4.5–6.0 ppm for olefinic protons) and hydroxymethyl groups (δ 3.5–4.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and connectivity .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation. For example, brominated dihydrofuran analogs show non-planar ring systems with C–H⋯H and Br⋯Br interactions .
  • IR Spectroscopy : Confirms lactone carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

How does the hydroxymethyl substituent influence the compound’s bioactivity and metabolic stability?

Advanced Research Question
The hydroxymethyl group may enhance:

  • Hydrogen-bonding interactions with biological targets, as seen in similar metabolites like 5-(hydroxymethyl)-4-methoxy-2,5-dihydrofuran-2-one, which correlates with neuroinflammatory pathways .
  • Metabolic stability : The group’s polarity could reduce oxidative degradation. However, its susceptibility to hydrolysis under acidic/basic conditions requires evaluation via HPLC-MS stability assays (e.g., pH 2–9 buffers at 37°C) .
  • Computational modeling (DFT or MD simulations) can predict binding affinities and metabolic pathways .

How can discrepancies in reported NMR data for dihydrofuran derivatives be resolved?

Advanced Research Question
Contradictions in NMR shifts often arise from solvent effects, tautomerism, or impurities. To address this:

  • Standardize experimental conditions (e.g., DMSO-d₆ or CDCl₃ as solvents, 25°C).
  • Compare with computational predictions : DFT calculations (e.g., B3LYP/6-31G*) provide theoretical chemical shifts, as demonstrated for ethyl 4-hydroxy-2,5-dihydrofuran carboxylates .
  • Use high-field NMR (≥500 MHz) and deuterium exchange experiments to resolve overlapping peaks.

What factors govern the stability of 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one under varying conditions?

Advanced Research Question

  • Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures. Analogous compounds show melting points ~176–178°C .
  • pH-dependent hydrolysis : The lactone ring may hydrolyze in basic conditions (pH > 10). Monitor via kinetic studies using UV-Vis or LC-MS.
  • Storage recommendations : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent hydroxyl group oxidation .

How can stereochemical outcomes in dihydrofuran synthesis be controlled?

Advanced Research Question

  • Chiral catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity.
  • Crystallization-induced asymmetric transformation : Recrystallization from chiral solvents can enrich enantiomers, as shown for decalin-containing dihydrofurans .
  • Vibrational circular dichroism (VCD) : Validates absolute configuration post-synthesis .

What role does the dihydrofuran scaffold play in natural product biosynthesis?

Advanced Research Question
Dihydrofuran rings are common in terpenoids and polyketides. For example:

  • Deoxyandrographolide (a diterpenoid with a dihydrofuran moiety) inhibits calcium channels, suggesting bioactivity linked to ring strain and substituent positioning .
  • Biosynthetic studies : Isotopic labeling (¹³C-glucose) can trace furanone formation via aldolase-catalyzed cyclization in microbial systems .

What computational tools are recommended for predicting reactivity and regioselectivity in dihydrofuran derivatives?

Advanced Research Question

  • DFT calculations : Assess frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, HOMO localization on the hydroxymethyl group indicates nucleophilic reactivity .
  • Molecular docking : Screen interactions with enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina or Schrödinger Suite.
  • QSPR models : Relate substituent electronic parameters (Hammett σ) to reaction rates.

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